molecular formula C14H8Cl2O2S2 B017467 2,2'-Dithiodibenzoyl chloride CAS No. 19602-82-5

2,2'-Dithiodibenzoyl chloride

Cat. No. B017467
CAS RN: 19602-82-5
M. Wt: 343.2 g/mol
InChI Key: DSFZYLCRXIWFFW-UHFFFAOYSA-N
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Description

2,2'-Dithiodibenzoyl chloride is a chemical compound that has garnered interest in various scientific studies due to its unique molecular structure and potential applications in organic synthesis. It serves as a key intermediate in the synthesis of macrocycles and complex organic molecules, showcasing its versatility and importance in chemical research.

Synthesis Analysis

The synthesis of 2,2'-Dithiodibenzoyl chloride has been explored through various methods, including the condensation reactions involving 2,2'-dithiodibenzoyl chloride with different diols and glycols. This process has been demonstrated to afford cyclic esters with varying yields, emphasizing the compound's role in forming macrocyclic structures (Drewes & Riphagen, 1976)).

Molecular Structure Analysis

The molecular structure of 2,2'-Dithiodibenzoyl chloride has been extensively analyzed through X-ray diffraction studies. These studies reveal intricate details about its molecular conformation, highlighting the presence of intramolecular sulfur(II)—oxygen interactions that are pivotal in determining its chemical behavior and reactivity (Párkányi et al., 1989)).

Chemical Reactions and Properties

2,2'-Dithiodibenzoyl chloride undergoes a range of chemical reactions, forming various derivatives with significant chemical properties. For instance, its reaction with amines and phenols leads to the formation of bis(carbamoyl) disulfides and bis(oxycarbonyl) disulfides, respectively, showcasing its reactivity and functional versatility (Kobayashi et al., 1973)).

Physical Properties Analysis

The physical properties of 2,2'-Dithiodibenzoyl chloride, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different chemical environments. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice, which have not been explicitly detailed in the available literature but are critical for its application in synthesis and material science.

Chemical Properties Analysis

2,2'-Dithiodibenzoyl chloride's chemical properties, including its reactivity with various organic and inorganic substrates, stability under different conditions, and potential as a synthetic intermediate, are areas of active research. Its ability to form cyclic esters and macrocycles through condensation reactions is a testament to its chemical versatility and utility in organic synthesis.

  • Drewes, S. E., & Riphagen, B. (1976). Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives. Journal of The Chemical Society-perkin Transactions 1, 8, 2574-2576. DOI: 10.1039/P19760002574.
  • Párkányi, L., Kălmăn, A., Kucsman, Á., & Kapovits, I. (1989). Intramolecular sulphur(II)—oxygen interaction in acyl chlorides: an X-ray study of 2,2′-thiodibenzoyl chloride and 2,2′-dithiodibenzoyl chloride. Journal of Molecular Structure, 198, 355-364. DOI: 10.1016/0022-2860(89)80049-3.
  • Kobayashi, N., Osawa, A., & Fujisawa, T. (1973). SYNTHESIS AND SOME REACTIONS OF DITHIOBIS(CARBONYL CHLORIDE). Chemistry Letters, 2, 1315-1318. DOI: 10.1246/CL.1973.1315.

Scientific Research Applications

  • Synthesis of Substituted Phenoxathiins : Thionyl chloride treatment of aromatic sulphoxides in the presence of 2,2'-Dithiodibenzoyl chloride can produce substituted phenoxathiins, offering a safer alternative to toxic pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (Granoth, 1974).

  • Structural Analysis : Studies on the molecular structures of 2,2'-Dithiodibenzoyl chloride reveal no essential change in conformation and structural data, preserving the skew conformation when o-COOMe is replaced by o-COCl (Párkányi et al., 1989).

  • Mercury Ion Detection : A novel dithio derivatized macrotricyclic compound (cryptand) effectively selects mercury ions, enabling direct determination of mercury in water samples (Patel, Kumar, & Menon, 2009).

  • Fuel Desulfurization : Redox ionic liquids based on iron chloride, involving 2,2'-Dithiodibenzoyl chloride, effectively remove harmful compounds from fuels, achieving a high removal rate of dibenzothiophene under mild reaction conditions (Li et al., 2009).

  • Synthesis of Cyclic Esters : Cyclization of 2,2'-dithiodibenzoic acid derivatives with alkanediols, but-2-yne-1,4-diol, triethylene glycol, and tetraethylene glycol yields cyclic esters with potential applications in various domains (Drewes & Riphagen, 1976).

  • Anti-HIV Activity : Novel macrocyclic benzamides with a disulfide bridge show promising anti-HIV activity, particularly dilactams with 12-membered rings demonstrating potent inhibition of HIV-1 and HIV-2 replication in infected MT-4 cells (Jhaumeer-Laulloo & Witvrouw, 2001).

  • Advanced Reduction Processes : ARPs (Advanced Reduction Processes) effectively degrade 1,2-dichloroethane within 20 minutes in alkaline conditions, with sulfite/UV ARP showing the highest degradation efficiency, involving 2,2'-Dithiodibenzoyl chloride (Liu et al., 2014).

  • Ion-Selective Membrane Electrodes : The developed electrode shows fast and stable response to lead ions, making it suitable for potentiometric titration and determination of anions (Gholivand & Mohammadi, 2003).

properties

IUPAC Name

2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFZYLCRXIWFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173270
Record name 2,2'-Dithiodibenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiodibenzoyl chloride

CAS RN

19602-82-5
Record name 2,2′-Dithiodibenzoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiodibenzoyl chloride
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Record name 2,2'-Dithiodibenzoyl chloride
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Record name 2,2'-dithiodibenzoyl chloride
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Record name 2,2'-Dithiodibenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
L Párkányi, A Kálmán, Á Kucsman, I Kapovits - Journal of Molecular …, 1989 - Elsevier
The molecular structures of 2,2′-thiodibenzoyl chloride and 2,2′-dithiodibenzoyl chloride have been determined by X-ray diffraction and compared with those of analogous methyl …
Number of citations: 12 www.sciencedirect.com
SE Drewes, BG Riphagen - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Condensation of 2,2′-dithiodibenzoyl chloride with a series of alkanediols, but-2-yne-1,4-diol, triethylene glycol, and tetraethylene glycol affords cyclic esters in yields ranging from 5 to …
Number of citations: 8 pubs.rsc.org
U Calisir, B Çiçek - Journal of Molecular Structure, 2017 - Elsevier
Macrocyclic benzo-thio crown ethers and benzo-oxo crown ethers were prepared using an esterification–ring closing method. These compounds were synthesised using 2,2′-…
Number of citations: 15 www.sciencedirect.com
H Koyama, I Murase - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
N,N′-Polymethylenebis(o-mercaptobenzylamine) ligands (polymethylene=ethylene 1,2-cyclohexylene, trimethylene, and tetramethylene) have been synthesized by the reduction of …
Number of citations: 2 www.journal.csj.jp
S Jhaumeer-Laulloo, M Witvrouw - 2000 - nopr.niscpr.res.in
A series of macrocyclic dilactams containing a disulphide bridge has been synthesized by the condensation of 2,2'-dithiodibenzoyl chloride with diamines. These compounds have been …
Number of citations: 9 nopr.niscpr.res.in
H Eshghi, SM Seyedi, R Sandarooss - Chinese Chemical Letters, 2007 - Elsevier
The novel macrocyclic dilactams with redox-switched disulfide linkage were synthesized. These compounds were obtained from 2,2′-dithiodibenzoyl chloride in the macrocyclization …
Number of citations: 9 www.sciencedirect.com
RA Aitken, AH Campbell, CE Fletcher, AMZ Slawin - Molbank, 2023 - mdpi.com
The X-ray structure of the title compound, formed at low conversion in the reaction of thiosalicylic acid with thionyl chloride, has been determined. The acid chloride groups are oriented …
Number of citations: 4 www.mdpi.com
B Patel, A Kumar, SK Menon - Journal of Inclusion Phenomena and …, 2009 - Springer
A novel dithio derivatized macrotricyclic compound (cryptand) has been synthesized using high dilution technique by condensation of diaminodibenzo18-crown-6 with 2, 2′…
Number of citations: 11 link.springer.com
N NAKAMIZ, K Kuso, T ONO - Chart - jlc.jst.go.jp
New and known analogues of 2, 2’-dithiodibenzamide were synthesized and tested for various pharmacological actions. This series of compounds was found to inhibit collagen-and …
Number of citations: 0 jlc.jst.go.jp
K YAMADA, H NIINO, T HASHIMOTO… - Chemical and …, 1985 - jstage.jst.go.jp
New and known analogues of 2, 2’-dithiodibenzamide were synthesized and tested for various pharmacological actions. This series of compounds was found to inhibit collagen-and …
Number of citations: 3 www.jstage.jst.go.jp

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